molecular formula C10H10BrF2NO B2470082 2-Bromo-N-(2,4-difluorobenzyl)propanamide CAS No. 1701842-93-4

2-Bromo-N-(2,4-difluorobenzyl)propanamide

Cat. No.: B2470082
CAS No.: 1701842-93-4
M. Wt: 278.097
InChI Key: UFDMHWSJQIVNOG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-difluorobenzyl)propanamide is an organic compound with the molecular formula C10H10BrF2NO It is a brominated amide derivative of 2,4-difluorobenzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,4-difluorobenzyl)propanamide typically involves the reaction of 2,4-difluorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-difluorobenzyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of 2-bromo-N-(2,4-difluorobenzyl)propanol.

    Oxidation: Formation of 2-bromo-N-(2,4-difluorobenzyl)propanenitrile.

Scientific Research Applications

2-Bromo-N-(2,4-difluorobenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-difluorobenzyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dichlorobenzyl)propanamide
  • 2-Bromo-N-(2,4-dimethylbenzyl)propanamide
  • 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide

Uniqueness

2-Bromo-N-(2,4-difluorobenzyl)propanamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The fluorine atoms also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-N-[(2,4-difluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-3-8(12)4-9(7)13/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMHWSJQIVNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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